molecular formula C11H9Cl3N2O2S B5768597 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene

Cat. No.: B5768597
M. Wt: 339.6 g/mol
InChI Key: DAEYAIVZSWAXRB-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a sulfonyl group attached to a trichlorobenzene moiety

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrazole derivatives are used in medicinal chemistry due to their biological activities .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of 3,5-dimethylpyrazole, followed by sulfonylation and subsequent chlorination to introduce the trichlorobenzene group. The process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted aromatic compounds depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,3,4-trichlorobenzene is unique due to the combination of its pyrazole ring, sulfonyl group, and trichlorobenzene moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,5-dimethyl-1-(2,3,4-trichlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N2O2S/c1-6-5-7(2)16(15-6)19(17,18)9-4-3-8(12)10(13)11(9)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEYAIVZSWAXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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